molecular formula C31H34ClF3N4O6S B1192339 BRD70326

BRD70326

Cat. No.: B1192339
M. Wt: 683.14
InChI Key: XRPJGHLZVLSNAZ-BCDQWZCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BRD70326 is a inhibitor of tubulin polymerization.

Scientific Research Applications

1. Scientific Software Development and Frameworks

BRD70326's applications in scientific research are closely tied to the development and utilization of scientific software frameworks. These frameworks are crucial for grid-enabling existing applications and for developing new applications from scratch. They address the challenges faced in traditional scientific software development, often carried out by scientists rather than expert programmers, and aim to enhance programming productivity (Appelbe, Moresi, Quenette, & Simter, 2007).

2. Data-Intensive Analysis in Scientific Research

In the realm of data-intensive science, this compound is relevant for its role in supporting various scientific software applications essential for analysis and research processes. Effective software in this domain needs to satisfy key requirements such as interoperability, integration, automation, reproducibility, and efficient data handling. The need for hybrid technologies to support these requirements is evident, as no single technology suffices (Yao, Rabhi, & Peat, 2014).

3. Citizen Science and Data Collection

This compound has implications in citizen science, especially in the context of biological recording. It is instrumental in supporting a range of activities involving a large number of participants. Technologies for data capture and verification play a vital role in this domain, emphasizing the need for customizable, interoperable database systems for efficient data flow (Pocock, Roy, Preston, & Roy, 2015).

4. Scientific Application and Workflow Management

The management and delivery of scientific applications, particularly in distributed environments, are areas where this compound finds application. Solutions like CODE-RADE highlight the importance of user-driven, continuous integration, and delivery systems for scientific applications, addressing the challenges of managing dependencies and configurations across a wide range of scientific packages (Becker & Murray, 2017).

5. Scientific Research Management Systems

This compound is also significant in designing and implementing scientific research management systems, particularly in academic settings. These systems, often based on B/S architecture, enhance management efficiency and cost-effectiveness for managing scientific research information, emphasizing the integration of computer, network, and database technologies (Jie-yun, 2010).

Properties

Molecular Formula

C31H34ClF3N4O6S

Molecular Weight

683.14

IUPAC Name

4-Chloro-N-(((2R,3S)-5-((R)-1-hydroxypropan-2-yl)-3-methyl-6-oxo-9-(3-(4-(trifluoromethyl)phenyl)ureido)-2,3,4,5,6,7-hexahydrobenzo[h][1,5]oxazonin-2-yl)methyl)-N-methylbenzenesulfonamide

InChI

InChI=1S/C31H34ClF3N4O6S/c1-19-16-39(20(2)18-40)29(41)15-21-14-25(37-30(42)36-24-8-4-22(5-9-24)31(33,34)35)10-13-27(21)45-28(19)17-38(3)46(43,44)26-11-6-23(32)7-12-26/h4-14,19-20,28,40H,15-18H2,1-3H3,(H2,36,37,42)/t19-,20+,28-/m0/s1

InChI Key

XRPJGHLZVLSNAZ-BCDQWZCSSA-N

SMILES

O=S(C1=CC=C(Cl)C=C1)(N(C[C@@H]([C@@H](C)CN2[C@H](C)CO)OC3=CC=C(NC(NC4=CC=C(C(F)(F)F)C=C4)=O)C=C3CC2=O)C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BRD70326;  BRD-70326;  BRD 70326

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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